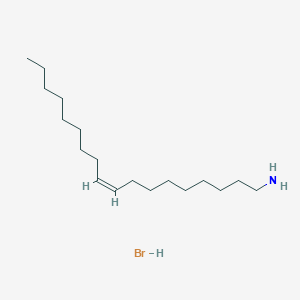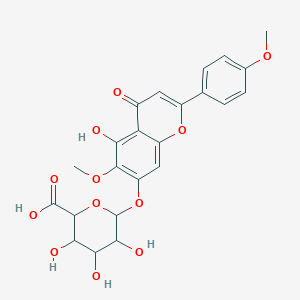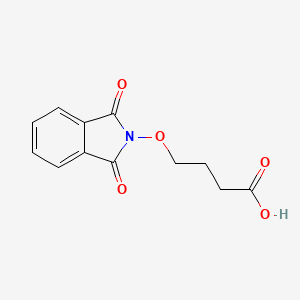
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is a chemical compound with the molecular formula C12H11NO4 It is characterized by the presence of a phthalimide group attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid typically involves the reaction of γ-aminobutyric acid with phthalic anhydride. The reaction is carried out in toluene with the addition of triethylamine, and the mixture is heated at 110°C for about 18 hours . Another method involves the use of thionyl chloride and bromine to produce a brominated derivative, which is then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with careful control of temperature and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as DCC (dicyclohexylcarbodiimide) are commonly used for coupling reactions with amines.
Oxidation and Reduction: Standard oxidizing and reducing agents may be employed, though specific examples are not provided in the literature.
Major Products
The major products formed from these reactions include various amide derivatives, which can be further characterized using spectral techniques like IR, NMR, and mass spectroscopy .
Applications De Recherche Scientifique
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of γ-aminobutyric acid (GABA) derivatives.
Biology: Investigated for its potential anticonvulsant properties in various seizure models.
Medicine: Explored for its neuroprotective effects and potential use in treating epilepsy.
Industry: Utilized in the synthesis of other complex organic molecules and potential pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, the compound can exert anticonvulsant effects, reducing the occurrence and severity of seizures . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests a role in enhancing GABAergic neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1,3-Dioxoisoindolin-2-yl)butanamide): An amide derivative with similar anticonvulsant properties.
2-Bromo-4-((1,3-Dioxoisoindolin-2-yl)butanoic acid): A brominated derivative used in further synthetic applications.
Uniqueness
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is unique due to its specific structural configuration, which allows it to interact effectively with GABA receptors. This interaction is crucial for its potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(15)6-3-7-18-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMHYKBKARTHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
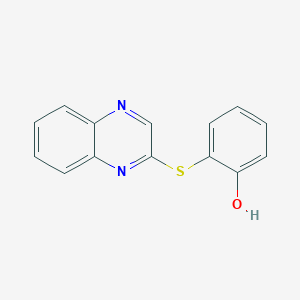

![4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)
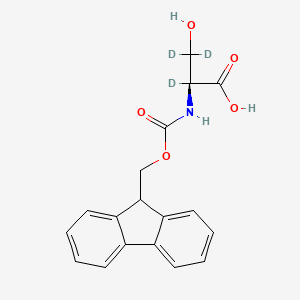

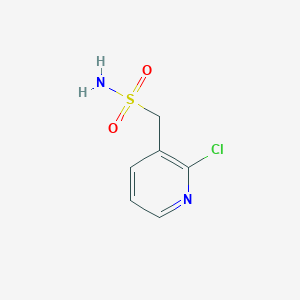
![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)

![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
